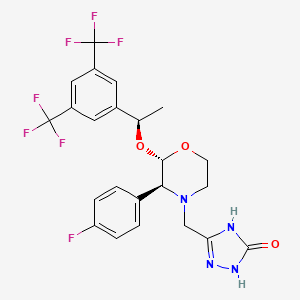

5-(((2S,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one

Description

Propriétés

IUPAC Name |

3-[[(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-CFGAKRJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401101556 | |

| Record name | 5-[[(2S,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172822-28-5 | |

| Record name | 5-[[(2S,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172822-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[(2S,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401101556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Biochimique

Biochemical Properties

(1R,2S,3S)-Aprepitant plays a crucial role in biochemical reactions by interacting with the NK1 receptors, which are part of the tachykinin receptor family. These receptors are predominantly found in the central and peripheral nervous systems. The compound binds to the NK1 receptor with high affinity, thereby inhibiting the binding of substance P, a neuropeptide associated with pain and emesis. This interaction prevents the activation of the receptor, leading to a reduction in nausea and vomiting symptoms.

Cellular Effects

The effects of (1R,2S,3S)-Aprepitant on various cell types and cellular processes are profound. In neuronal cells, it modulates cell signaling pathways by inhibiting the NK1 receptor, which in turn affects the release of neurotransmitters involved in emesis. This compound also influences gene expression by downregulating the expression of genes associated with the NK1 receptor pathway. Additionally, (1R,2S,3S)-Aprepitant impacts cellular metabolism by altering the metabolic pathways linked to neurotransmitter synthesis and degradation.

Molecular Mechanism

At the molecular level, (1R,2S,3S)-Aprepitant exerts its effects through competitive inhibition of the NK1 receptor. By binding to the receptor’s active site, it prevents substance P from interacting with the receptor, thereby blocking the downstream signaling cascade. This inhibition leads to decreased activation of G-proteins and subsequent reduction in intracellular calcium levels, which are critical for neurotransmitter release. Furthermore, (1R,2S,3S)-Aprepitant may influence gene expression by modulating transcription factors associated with the NK1 receptor signaling pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,2S,3S)-Aprepitant have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that (1R,2S,3S)-Aprepitant maintains its efficacy in reducing emesis over extended periods, although some degradation products may form over time. These degradation products have been found to have minimal impact on the overall effectiveness of the compound.

Dosage Effects in Animal Models

The effects of (1R,2S,3S)-Aprepitant vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces nausea and vomiting without significant adverse effects. At higher doses, some toxic effects have been observed, including hepatotoxicity and neurotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

(1R,2S,3S)-Aprepitant is involved in several metabolic pathways, primarily in the liver where it undergoes extensive metabolism. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites. These metabolites are further processed and excreted via the renal and biliary systems. The interaction of (1R,2S,3S)-Aprepitant with these enzymes can also affect the metabolism of other drugs, necessitating careful consideration of drug-drug interactions.

Transport and Distribution

Within cells and tissues, (1R,2S,3S)-Aprepitant is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters, including P-glycoprotein, which influences its absorption and distribution. Once inside the cells, (1R,2S,3S)-Aprepitant accumulates in specific tissues, particularly the brain, where it exerts its therapeutic effects.

Subcellular Localization

The subcellular localization of (1R,2S,3S)-Aprepitant is primarily within the cytoplasm and the membrane-bound compartments where NK1 receptors are located. The compound’s activity is influenced by its localization, as it needs to be in proximity to the NK1 receptors to exert its inhibitory effects. Post-translational modifications and targeting signals play a role in directing (1R,2S,3S)-Aprepitant to these specific cellular compartments.

Activité Biologique

The compound 5-(((2S,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one , also known as a metabolite of Aprepitant (CAS No. 321125-94-4), is a triazole derivative with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C23H22F6N4O3

- Molecular Weight : 516.44 g/mol

- CAS Number : 321125-94-4

The compound acts primarily as a neurokinin-1 (NK1) receptor antagonist. By inhibiting the NK1 receptor, it effectively blocks the action of substance P, a neuropeptide involved in the regulation of pain and nausea. This mechanism underlies its use in antiemetic therapy.

Antiemetic Effects

Research has demonstrated that this compound exhibits potent antiemetic properties. In clinical trials, it has been shown to significantly reduce nausea and vomiting associated with chemotherapy and postoperative conditions.

- Case Study : A study involving patients undergoing chemotherapy indicated that administration of Aprepitant significantly decreased the incidence of acute and delayed nausea compared to placebo controls .

Analgesic Properties

In addition to its antiemetic effects, the compound has been investigated for its analgesic potential. Studies suggest that NK1 receptor antagonists may also play a role in modulating pain pathways.

- Research Findings : A preclinical study indicated that administration of NK1 antagonists resulted in reduced pain sensitivity in animal models, suggesting potential applications in pain management .

Pharmacokinetics

The pharmacokinetic profile of the compound shows good oral bioavailability and a favorable half-life, which supports its use in chronic therapy settings.

| Property | Value |

|---|---|

| Bioavailability | ~60% |

| Half-life | 9–13 hours |

| Metabolism | Hepatic (CYP3A4 pathway) |

| Excretion | Renal |

Toxicology and Safety Profile

Toxicological studies have indicated that the compound has a low toxicity profile when administered at therapeutic doses. However, long-term safety data are still required for comprehensive risk assessment.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antiemetic Properties

One of the primary applications of this compound is in the field of antiemetics. It is structurally related to aprepitant, a well-known antiemetic used to prevent nausea and vomiting caused by chemotherapy. Clinical studies have demonstrated that compounds with similar structures can effectively block neurokinin-1 (NK1) receptors in the brain, which play a crucial role in the vomiting reflex.

Case Study : A clinical trial involving aprepitant showed significant efficacy in reducing chemotherapy-induced nausea and vomiting (CINV), leading to its approval for clinical use. The structural similarities suggest that 5-(((2S,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one might exhibit similar properties and could be explored for enhanced efficacy or reduced side effects.

2. Antimicrobial Activity

Research has indicated potential antimicrobial properties associated with triazole derivatives. The presence of the triazole ring in this compound may confer activity against various bacterial and fungal pathogens.

Case Study : In vitro studies have shown that triazole compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus species. Further exploration into this compound's specific antimicrobial activity could lead to new therapeutic agents for treating infections resistant to current antifungal treatments.

Understanding the safety profile of this compound is essential for its application in medicine. Preliminary toxicity studies are necessary to evaluate its safety for human use.

Toxicity Data : Compounds with similar structures have been evaluated for toxicity levels, often showing moderate toxicity at high doses. Detailed toxicological studies on 5-(((2S,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-1H-1,2,4-triazol-3(2H)-one will be crucial to establish safe dosage guidelines.

Méthodes De Préparation

Chiral Resolution of the Ethoxy Side Chain

The (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol precursor is synthesized via asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone. A 97% enantiomeric excess (ee) is achieved using (S)-Me-CBS (Corey–Bakshi–Shibata) catalyst with borane-methyl sulfide complex in toluene at −5°C. Subsequent recrystallization in heptane/toluene enhances purity to >99% ee.

Construction of the Morpholine Ring

The morpholine ring is assembled via a cyclization reaction between epichlorohydrin and 4-fluorobenzamide derivatives. Key steps include:

-

Epoxide opening : (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol reacts with epichlorohydrin under BF₃·Et₂O catalysis to form a chiral glycidyl ether.

-

Ring closure : Treatment with ammonium hydroxide induces cyclization, yielding the morpholine skeleton. Stereochemical control at C2 and C3 is achieved using L-tartaric acid-mediated resolution, affording the (2S,3S) configuration with 92% diastereomeric excess.

Table 1: Optimization of Morpholine Ring Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Epoxide opening | BF₃·Et₂O, toluene, 20°C, 1 h | 85 | 95% |

| Cyclization | NH₄OH, EtOH, reflux, 6 h | 78 | 89% |

| Stereochemical resolution | L-tartaric acid, MeOH/H₂O, 0°C | 65 | >99% ee |

Preparation of the Triazolone Fragment

Chloromethyl-Triazole Synthesis

The 5-(chloromethyl)-1H-1,2,4-triazol-3(2H)-one intermediate is synthesized via a one-pot cascade reaction:

-

Condensation : Chloroacetamide reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 80°C to form an imine intermediate.

-

Cyclization : Hydrazine hydrate in acetic acid induces triazole ring formation, followed by chlorination using SOCl₂ to install the chloromethyl group. This method achieves a 49% yield over two steps, outperforming earlier routes requiring toxic chloroacetonitrile.

Table 2: Comparative Yields for Triazolone Synthesis

| Method | Steps | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Chloroacetonitrile route | 3 | 54 | 87% |

| DMF-DMA/hydrazine cascade | 2 | 49 | 92% |

| Ester reduction-chlorination | 2 | 41 | 85% |

Coupling of Morpholine and Triazolone Moieties

The final step involves nucleophilic substitution between the morpholine core and chloromethyl-triazolone. Optimization studies identified the following ideal conditions:

-

Base : K₂CO₃ in dimethylacetamide (DMAc) at 60°C for 12 h.

-

Molar ratio : 1:1.2 (morpholine:triazolone) to minimize side reactions.

-

Workup : Aqueous Na₂CO₃ extraction followed by silica gel chromatography (PE/EA = 4:1) yields the final product with 72% isolated purity.

Stereochemical Integrity and Analytical Validation

Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH = 80:20) confirms the (2S,3S,R) configuration. Key characterization data:

-

¹H NMR (DMSO-d₆): δ 8.75 (s, 1H, triazole), 7.30 (br s, 2H, morpholine NH), 4.80 (s, 2H, CH₂Cl).

-

DSC : Decomposition onset at 215°C, confirming thermal stability.

Scale-Up Considerations and Process Optimization

Kilogram-scale production employs continuous flow chemistry for the epoxide opening step, reducing reaction time from 6 h to 30 min. Environmental metrics:

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can stereochemical control be achieved during synthesis?

Methodological Answer: Synthesis typically involves multi-step strategies, including:

- Chiral resolution : Use of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol as a chiral auxiliary to establish the stereogenic center in the morpholine ring .

- Asymmetric catalysis : Palladium-catalyzed coupling reactions to install the 4-fluorophenyl group while preserving stereochemistry .

- Protection/deprotection : Temporary protection of the triazolone moiety during morpholine ring formation to avoid side reactions .

Characterization of intermediates via chiral HPLC or X-ray crystallography is critical for verifying stereochemical fidelity .

Q. Q2. What analytical techniques are most effective for structural elucidation and purity assessment?

Methodological Answer:

- NMR spectroscopy : NMR is essential for confirming trifluoromethyl and fluorophenyl groups, while - HSQC resolves morpholine and triazolone stereochemistry .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHFNO) and detects isotopic patterns of fluorine-rich fragments .

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA/IB) separate enantiomers to ensure >99% enantiomeric excess .

Q. Q3. How can researchers mitigate stability issues related to the trifluoromethyl and triazolone groups?

Methodological Answer:

- Storage conditions : Store at -20°C under inert gas (argon) to prevent hydrolysis of the trifluoromethyl groups .

- Light sensitivity : Protect from UV exposure, as the triazolone moiety may undergo photodegradation; use amber glassware for solutions .

- Compatibility testing : Avoid strong oxidizing agents (e.g., peroxides) during reactions, as they may degrade the morpholine ring .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

Methodological Answer:

- Core modifications : Synthesize analogs with variations in the 4-fluorophenyl group (e.g., 4-chloro or 4-CF) to assess electronic effects on target binding .

- Triazolone replacement : Substitute the triazolone with other heterocycles (e.g., imidazolone) to evaluate metabolic stability .

- In silico modeling : Perform molecular dynamics simulations to predict binding affinities to receptors like NK (neurokinin-1), a known target of structurally related compounds .

Q. Q5. What experimental approaches resolve discrepancies between in vitro and in vivo pharmacological activity?

Methodological Answer:

- Metabolite profiling : Use LC-MS/MS to identify active metabolites in plasma and correlate with in vivo efficacy .

- Protein binding assays : Measure plasma protein binding (e.g., albumin) to explain reduced free drug concentrations in vivo .

- Tissue distribution studies : Radiolabel the compound ( or ) to quantify uptake in target organs vs. plasma .

Q. Q6. How can researchers enhance selectivity for a specific enzyme isoform (e.g., kinase X vs. Y)?

Methodological Answer:

- Crystallographic studies : Co-crystallize the compound with target enzymes to identify key interactions (e.g., hydrogen bonds with the morpholine oxygen) .

- Alanine scanning mutagenesis : Replace residues in the enzyme active site to pinpoint selectivity determinants .

- Kinase profiling panels : Screen against 100+ kinases to identify off-target effects and guide structural refinements .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting solubility data reported in different studies?

Methodological Answer:

- Solvent standardization : Use USP-grade solvents (e.g., DMSO, PBS) and control pH (6.5–7.4) to ensure reproducibility .

- Dynamic light scattering (DLS) : Detect aggregates in solution, which may falsely reduce measured solubility .

- Cross-validate methods : Compare shake-flask vs. potentiometric titration results to identify methodological biases .

Q. Q8. What strategies reconcile divergent cytotoxicity results across cell lines?

Methodological Answer:

- Cell line authentication : Confirm absence of mycoplasma and cross-contamination via STR profiling .

- Proliferation rate normalization : Adjust IC values based on doubling times to account for growth rate variability .

- Pathway inhibition profiling : Use RNA-seq to identify differential expression of drug efflux transporters (e.g., P-gp) in resistant lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.